molecular formula C9H9BrN2O5 B3137902 Ethyl 2-((6-bromo-2-nitropyridin-3-yl)oxy)acetate CAS No. 443956-09-0

Ethyl 2-((6-bromo-2-nitropyridin-3-yl)oxy)acetate

Cat. No.: B3137902
CAS No.: 443956-09-0
M. Wt: 305.08 g/mol
InChI Key: HZONUGDFRUXYSA-UHFFFAOYSA-N
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Description

Ethyl 2-((6-bromo-2-nitropyridin-3-yl)oxy)acetate is a substituted pyridine derivative featuring a bromine atom at the 6-position and a nitro group at the 2-position of the pyridine ring. The compound also contains an ethyl oxyacetate side chain attached via an ether linkage at the 3-position of the pyridine ring. The compound’s structural complexity suggests utility as a synthetic intermediate, particularly in coupling reactions or further functionalization of the pyridine core.

Properties

IUPAC Name

ethyl 2-(6-bromo-2-nitropyridin-3-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O5/c1-2-16-8(13)5-17-6-3-4-7(10)11-9(6)12(14)15/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZONUGDFRUXYSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(N=C(C=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201235066
Record name Ethyl 2-[(6-bromo-2-nitro-3-pyridinyl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201235066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443956-09-0
Record name Ethyl 2-[(6-bromo-2-nitro-3-pyridinyl)oxy]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=443956-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[(6-bromo-2-nitro-3-pyridinyl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201235066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((6-bromo-2-nitropyridin-3-yl)oxy)acetate typically involves the reaction of 6-bromo-2-nitropyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((6-bromo-2-nitropyridin-3-yl)oxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents like DMF or ethanol, and bases like potassium carbonate.

    Reduction: Iron powder, glacial acetic acid, elevated temperatures.

    Hydrolysis: Acidic or basic aqueous solutions, heat.

Major Products Formed

    Substitution: Various substituted pyridine derivatives.

    Reduction: 2-((6-bromo-3-aminopyridin-3-yl)oxy)acetate.

    Hydrolysis: 2-((6-bromo-2-nitropyridin-3-yl)oxy)acetic acid.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-((6-bromo-2-nitropyridin-3-yl)oxy)acetate has been investigated for its potential antimicrobial and anticancer properties. Studies suggest that it may exhibit activity against various pathogens, including Gram-positive and Gram-negative bacteria. This broad-spectrum activity is crucial in the development of new antibiotics that can overcome resistance seen in current treatments .

Research indicates that this compound may interact with specific molecular targets within biological systems. The nitro group present in the structure can undergo bioreduction to form reactive intermediates that may affect cellular components, leading to therapeutic effects. Preliminary studies have shown promise in its ability to inhibit microbial growth and potentially serve as a lead compound for drug development .

Industrial Applications

In addition to its medicinal applications, this compound is utilized in the synthesis of complex organic molecules. Its role as an intermediate allows for the development of new materials and chemical processes in various industrial settings. This versatility enhances its value beyond just pharmaceutical applications .

Antimicrobial Activity

A study focused on the antimicrobial efficacy of derivatives of this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The compound was found to be particularly effective against strains resistant to conventional antibiotics, suggesting its potential as a new therapeutic agent .

Cancer Research

In cancer studies, derivatives of this compound were evaluated for their cytotoxic effects on various cancer cell lines. Results indicated that certain modifications to the ethyl ester could enhance potency and selectivity towards cancer cells while minimizing toxicity to normal cells .

Mechanism of Action

The mechanism of action of ethyl 2-((6-bromo-2-nitropyridin-3-yl)oxy)acetate is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

Positional Isomerism : Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate shares the same molecular formula as the target compound but differs in the placement of bromo and nitro groups. This alters electronic effects: the nitro group at the 3-position may reduce steric hindrance compared to the 2-position in the target compound.

Electron-Donating vs. Electron-Withdrawing Groups : Substituting bromo with methoxy (as in ) introduces an electron-donating group, which could increase the pyridine ring’s electron density and alter reactivity in electrophilic substitutions.

Heterocycle Core Variations : Replacing pyridine with coumarin (as in ) introduces a fused bicyclic system with a lactone group, significantly impacting solubility, photophysical properties, and biological activity.

Physicochemical and Reactivity Comparison

Reactivity Trends:

  • Nitro Group : The nitro group in all compared compounds directs further substitution reactions (e.g., reduction to amine or nucleophilic aromatic substitution). Its position affects regioselectivity; for example, a nitro group at the 2-position (target compound) may deactivate the 4- and 6-positions for electrophilic attack .
  • Bromo vs. Methoxy : Bromo substituents (strongly electron-withdrawing) enhance the acidity of adjacent protons and facilitate cross-coupling reactions (e.g., Suzuki-Miyaura). Methoxy groups, being electron-donating, may stabilize intermediates in SNAr reactions but reduce electrophilic substitution rates .
  • Ester Group : The ethyl oxyacetate side chain in all compounds provides a handle for hydrolysis to carboxylic acids or transesterification, with steric effects modulated by the heterocycle’s substituents .

Crystallographic Behavior:

Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate crystallizes in an ordered, extended conformation due to weak C–H⋯O hydrogen bonding and π–π stacking.

Biological Activity

Ethyl 2-((6-bromo-2-nitropyridin-3-yl)oxy)acetate is a compound of interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

The synthesis of this compound typically involves the reaction of 6-bromo-2-nitropyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. This reaction is generally conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The compound has a molecular formula of C9H9BrN2O5 and a molecular weight of 305.08 g/mol .

Biological Activities

This compound exhibits a range of biological activities, primarily attributed to the nitro group within its structure. The following sections detail key areas of biological activity:

1. Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. This compound may function similarly to other nitro derivatives, which undergo reduction to form reactive intermediates that can bind to DNA, leading to cell death . Studies have shown that such compounds can be effective against various pathogens, including bacteria and protozoa.

2. Anticancer Potential

Research indicates that nitro compounds can exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth and proliferation. This compound is being investigated as a potential inhibitor of glutaminase, an enzyme linked to cancer metabolism . Preliminary studies suggest that derivatives of this compound may inhibit the growth of cancer cells, particularly in triple-negative breast cancer models .

3. Anti-inflammatory Effects

The anti-inflammatory properties of nitro compounds have been documented extensively. This compound may modulate inflammatory pathways through the reduction of the nitro group, which can lead to the formation of anti-inflammatory metabolites . These metabolites can interact with signaling proteins, potentially reducing inflammation in various models.

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed that the nitro group undergoes bioreduction within biological systems, producing reactive intermediates that can interact with cellular components. This interaction may lead to alterations in gene expression and enzyme activity, contributing to its antimicrobial and anticancer effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar nitro compounds, providing insights into the potential applications of this compound:

StudyFindings
PMC6300166 Identified novel glutaminase inhibitors with structural similarities to this compound that demonstrated significant anticancer activity against MDA-MB-231 cells.
PMC9230682 Discussed the diverse biological activities of nitro compounds, highlighting their potential as antimicrobial agents through DNA interaction mechanisms.
DTIC Report Explored antiviral properties of related compounds, suggesting broad-spectrum potential against various viruses.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-((6-bromo-2-nitropyridin-3-yl)oxy)acetate, and what methodological considerations are critical for achieving high yields?

  • Answer : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between a hydroxypyridine derivative and ethyl bromoacetate. Key steps include:

Activating the hydroxyl group on the pyridine ring (e.g., using potassium carbonate in acetone) to facilitate substitution .

Controlling stoichiometry (e.g., 1.5:1 molar ratio of ethyl bromoacetate to hydroxy precursor) to minimize unreacted starting material .

Purification via flash chromatography (e.g., ethyl acetate/hexanes) to isolate the product .

  • Critical Considerations :
  • Electron-withdrawing groups (e.g., nitro, bromo) on the pyridine ring enhance electrophilicity at the reaction site, improving substitution efficiency .
  • Prolonged reaction times (12–24 hours) at 313–323 K ensure completion .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Answer :

  • 1H/13C NMR : Assign peaks to confirm the ester group (δ ~4.2–4.3 ppm for CH2, δ ~1.3 ppm for CH3) and pyridine ring protons (δ 7.5–8.5 ppm) .
  • X-ray Crystallography : Resolve molecular geometry and intermolecular interactions (e.g., C–H⋯O hydrogen bonds). SHELXL refinement is recommended for handling high-resolution data .
  • Mass Spectrometry : Validate molecular weight (e.g., via ESI-MS) to confirm bromine isotope patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

  • Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., acetone, DMF) enhance nucleophilicity of the hydroxy precursor .
  • Catalyst Use : Anhydrous potassium carbonate improves deprotonation efficiency compared to sodium carbonate .
  • Temperature Control : Reflux at 313 K balances reaction rate and side-product formation (e.g., ester hydrolysis) .
  • Table : Comparison of Reaction Conditions
SolventBaseTime (h)Yield (%)Reference
AcetoneK2CO312~80
DMFNaHCO324~65

Q. What strategies resolve contradictions between computational predictions and experimental crystallographic data?

  • Answer :

  • Validation Metrics : Use R-factors (R1 < 0.05) and goodness-of-fit (GOF ≈ 1) in SHELXL to assess refinement quality .
  • DFT vs. X-ray : Compare bond lengths/angles (e.g., pyridine C–N: 1.33 Å experimental vs. 1.34 Å DFT). Discrepancies >0.02 Å warrant re-examining computational parameters (e.g., basis sets) .
  • Hydrogen Bonding : Validate weak C–H⋯O interactions (2.2–2.6 Å) via Hirshfeld surface analysis to confirm packing efficiency .

Q. How do electron-withdrawing substituents (nitro, bromo) influence the compound’s reactivity and stability?

  • Answer :

  • Reactivity : Nitro groups increase the electrophilicity of the pyridine ring, accelerating SNAr but risking over-nitration if conditions are too harsh .
  • Stability : Bromo substituents enhance thermal stability but may lead to debromination under acidic conditions. Storage at 273 K in inert atmospheres is recommended .
  • Mechanistic Insight : Nitro groups reduce electron density at the reaction site (Hammett σ+ ≈ 1.25), favoring nucleophilic attack .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR splitting vs. computational predictions)?

  • Answer :

  • Dynamic Effects : Rotameric equilibria in the ester group (e.g., ethyl chain) can cause unexpected splitting. Variable-temperature NMR (VT-NMR) at 223–298 K resolves these effects .
  • Solvent Artifacts : Deuterated chloroform may interact with nitro groups, shifting peaks. Cross-validate with DMSO-d6 spectra .

Methodological Best Practices

Q. What crystallographic software tools are recommended for structural refinement of this compound?

  • Answer :

  • SHELX Suite : Use SHELXD for phase determination and SHELXL for refinement. Key parameters:
  • L.S. 10 for high-resolution data (<0.8 Å) .
  • TWIN/BASF commands for handling twinned crystals .
  • Validation : Check for missed symmetry (e.g., monoclinic C2/c vs. P21/c) using PLATON’s ADDSYM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-((6-bromo-2-nitropyridin-3-yl)oxy)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-((6-bromo-2-nitropyridin-3-yl)oxy)acetate

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